5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
CAS No.: 223745-04-8
Cat. No.: VC16267095
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223745-04-8 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 6-amino-3-ethyl-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13) |
| Standard InChI Key | OLSHHFCQRNBAAK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)N)NC1=O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, reflects its core structure: a benzimidazole ring system fused with a ketone oxygen at position 2 and an ethyl group at position 1. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N₃O | PubChem |
| Molecular Weight | 177.21 g/mol | Calculated |
| Canonical SMILES | CCn1c2ccc(N)cc2nc(=O)[nH]1 | PubChem |
| InChI Key | FVWOUKPSXCSMEN-UHFFFAOYSA-N | PubChem |
The ethyl group enhances lipophilicity compared to non-alkylated benzimidazoles, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Synthetic Methodologies
While no direct synthesis protocols for this compound are documented in the provided sources, established routes for analogous benzimidazoles suggest feasible pathways:
Condensation Reactions
Benzimidazoles are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 5-amino-1-ethyl variants, a plausible route involves:
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Ethylation: Introducing the ethyl group via alkylation of 5-nitro-1H-benzimidazol-2(3H)-one using ethyl halides under basic conditions.
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Reduction: Reducing the nitro group to an amine using catalytic hydrogenation or sodium dithionite.
Industrial Scalability
Continuous-flow reactors and immobilized catalysts could optimize yield and purity for large-scale production, as demonstrated in benzimidazole manufacturing.
Hypothesized Biological Activities
Benzimidazoles exhibit broad bioactivity due to their structural mimicry of purine bases. While direct data on this compound is absent, inferences from analogs suggest:
Anticancer Mechanisms
Benzimidazoles inhibit tubulin polymerization and topoisomerase activity. The ethyl substitution might stabilize interactions with hydrophobic enzyme pockets, as seen in derivatives with IC₅₀ values <10 μM in leukemia cell lines.
Metabolic Enzyme Modulation
α-Glucosidase and tyrosine kinase inhibition are common among amino-substituted benzimidazoles. Molecular docking studies predict that the ethyl group could enhance binding affinity to allosteric sites.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| 5-Amino-1H-benzimidazol-2-one | Lacks ethyl group | Moderate antimicrobial activity |
| 1-Methyl derivatives | Shorter alkyl chain | Lower metabolic stability |
| Nitro-substituted analogs | Electron-withdrawing groups | Enhanced enzyme inhibition |
The ethyl group in 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one likely balances solubility and target engagement, a critical factor in drug design.
Challenges and Research Gaps
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Synthetic Optimization: Yield improvements for the ethylated intermediate remain unexplored.
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In Vivo Toxicology: No data exists on acute/chronic toxicity profiles.
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Target Specificity: Computational studies are needed to predict off-target effects.
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